molecular formula C18H14FN5O3S B11533882 3-fluoro-N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide

3-fluoro-N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide

Cat. No.: B11533882
M. Wt: 399.4 g/mol
InChI Key: XQEDXPRIFQVGQG-NHDPSOOVSA-N
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Description

3-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide is a complex organic compound that features a unique combination of functional groups, including a fluoro group, an imidazole ring, a nitro group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide typically involves multi-step organic reactionsThe final step involves the condensation of the intermediate with benzohydrazide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imidazole ring can participate in reduction reactions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluoro group could result in various substituted derivatives .

Scientific Research Applications

3-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the nitro and fluoro groups can influence the compound’s electronic properties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide
  • 3-chloro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide
  • 3-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-aminophenyl}methylidene]benzohydrazide

Uniqueness

The uniqueness of 3-fluoro-N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can exhibit unique reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C18H14FN5O3S

Molecular Weight

399.4 g/mol

IUPAC Name

3-fluoro-N-[(Z)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H14FN5O3S/c1-23-8-7-20-18(23)28-16-6-5-12(9-15(16)24(26)27)11-21-22-17(25)13-3-2-4-14(19)10-13/h2-11H,1H3,(H,22,25)/b21-11-

InChI Key

XQEDXPRIFQVGQG-NHDPSOOVSA-N

Isomeric SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC(=CC=C3)F)[N+](=O)[O-]

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)F)[N+](=O)[O-]

Origin of Product

United States

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